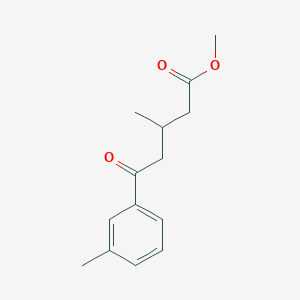
4-(4-tert-Butylphenyl)thiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylphenyl)thiophenol is an organic compound characterized by a thiophene ring attached to a tert-butyl group and a hydroxyl group. This unique structure imparts stability and reactivity to the compound, making it valuable in various applications. It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether. The compound is known for its distinct thiol-like odor, which makes it important in fragrance development and odorant additives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(4-tert-Butylphenyl)thiophenol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired thiophenol. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of advanced catalytic processes to enhance efficiency and reduce costs. These methods may include the use of palladium-catalyzed coupling reactions, which are known for their mild reaction conditions and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-tert-Butylphenyl)thiophenol undergoes various chemical reactions, including esterification, oxidation, and substitution reactions. These reactions make it versatile for use in organic synthesis .
Common Reagents and Conditions:
Esterification: Typically involves the use of carboxylic acids or their derivatives in the presence of acid catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while esterification can produce various esters useful in fragrance and flavor industries .
Scientific Research Applications
4-(4-tert-Butylphenyl)thiophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of rubber accelerators, polymer stabilizers, and as a flavoring agent in food and beverages
Mechanism of Action
The mechanism by which 4-(4-tert-Butylphenyl)thiophenol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its thiol group can form covalent bonds with proteins, altering their function and activity. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the thiophene ring, making it less reactive in certain chemical reactions.
4-tert-Butylbenzenethiol: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 4-(4-tert-Butylphenyl)thiophenol stands out due to its combination of a thiophene ring and a tert-butyl group, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring specific chemical properties, such as in the synthesis of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCJLLKYYQLXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7995005.png)


![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)

![3-[3-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7995056.png)

![3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol](/img/structure/B7995069.png)
